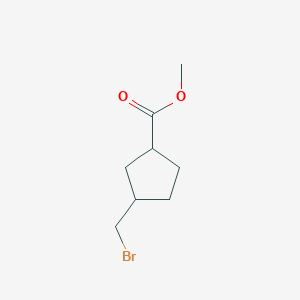

Methyl 3-(bromomethyl)cyclopentanecarboxylate

Description

Methyl 3-(bromomethyl)cyclopentanecarboxylate (CAS: 2387598-25-4) is a brominated cyclopentane derivative with the molecular formula C₈H₁₃O₂Br and a molecular weight of 221.09 g/mol . The compound features a cyclopentane ring substituted with a bromomethyl group (–CH₂Br) and a methyl ester (–COOCH₃). This structure renders it highly reactive, particularly in nucleophilic substitution reactions (e.g., SN2) and as a precursor in organic synthesis for constructing complex molecules. It is categorized under organic building blocks and is typically used in pharmaceutical and materials science research .

Properties

IUPAC Name |

methyl 3-(bromomethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCDRLMUQNCVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(bromomethyl)cyclopentanecarboxylate can be synthesized through several methods. One common approach involves the bromination of methyl cyclopentanecarboxylate. The reaction typically proceeds as follows:

Starting Material: Methyl cyclopentanecarboxylate.

Reagent: Bromine (Br2).

Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent unwanted side reactions.

The bromination reaction results in the substitution of a hydrogen atom on the cyclopentane ring with a bromomethyl group, yielding methyl 3-(bromomethyl)cyclopentanecarboxylate.

Industrial Production Methods

In industrial settings, the production of methyl 3-(bromomethyl)cyclopentanecarboxylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)cyclopentanecarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted cyclopentanecarboxylates.

Reduction: Formation of cyclopentanol derivatives.

Oxidation: Formation of cyclopentanecarboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 3-(bromomethyl)cyclopentanecarboxylate (M3BCM), with the molecular formula C₈H₁₃BrO₂, is an organic compound featuring a cyclopentane ring substituted with a bromomethyl group and a carboxylate ester functionality. Classified as a brominated derivative of cyclopentanecarboxylic acid, it is useful in organic synthesis and medicinal chemistry.

Scientific Applications

Methyl 3-(bromomethyl)cyclopentanecarboxylate is used across industrial and organic chemistry, with applications in synthesizing heterocyclic compounds for drug development and large-scale chemical production.

Organic Chemistry

- Synthesis of Heterocyclic Compounds M3BCM is crucial in synthesizing new heterocyclic compounds, which are essential in drug development.

- Allylation Reactions It participates in allylation reactions with ketones to form bioactive unsaturated lactones. The allylation products are then utilized in synthesizing compounds like benzo[f]coumarin derivatives. The synthesized heterocyclic compounds exhibit antioxidant properties and potential for biological applications.

- Versatility in Synthesis M3BCM's reactivity makes it useful in synthetic organic chemistry.

Industrial Chemistry

- Large-Scale Synthesis M3BCM is used in large-scale chemical production processes.

- Process Optimization It is involved in optimizing industrial processes to improve yield and reduce costs, leading to more efficient chemical production.

Medicinal Chemistry

- Potential Biological Properties Compounds containing bromomethyl groups often display biological properties, including antimicrobial and antifungal activities, attributed to their ability to disrupt cellular processes. Further research may reveal specific interactions and mechanisms of action related to this compound.

- Interaction Studies Interaction studies involving methyl 3-(bromomethyl)cyclopentanecarboxylate are necessary to understand its reactivity and potential biological interactions. Investigating its interactions with nucleophiles, such as amino acids or other biomolecules, could provide insights into its utility in medicinal chemistry. Studying its behavior under physiological conditions may reveal its stability and bioavailability.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)cyclopentanecarboxylate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties.

Comparison with Similar Compounds

Methyl 3-Bromocyclopent-1-enecarboxylate (CAS: 952606-61-0)

- Molecular Formula : C₇H₉O₂Br

- Molecular Weight : 205.05 g/mol

- Key Differences :

- Contains a cyclopentene ring (unsaturated, with a double bond) instead of a saturated cyclopentane.

- The double bond introduces conjugation, altering reactivity (e.g., susceptibility to Diels-Alder reactions) compared to the saturated counterpart.

- Reduced steric hindrance due to the planar geometry of the cyclopentene ring.

- Applications : Likely used in cycloaddition reactions or as a diene precursor.

Methyl 1-(2-Bromoisobutyryl)cyclopentane-carboxylate

Methyl 3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylate (CAS: 554451-12-6)

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight : 243.3 g/mol

- Key Differences: Features a Boc-protected amino group (–NHBoc) instead of bromomethyl. The amino group enables participation in peptide coupling or hydrogen bonding, contrasting with the electrophilic bromine in the target compound.

- Applications : Likely used in peptide synthesis or as a chiral intermediate.

Methyl 3-Aminocyclopentanecarboxylate

- Key Differences: Substituted with an amino group (–NH₂) instead of bromomethyl. The amino group imparts basicity and nucleophilicity, making it reactive in acylations or alkylations.

Comparative Data Table

Biological Activity

Methyl 3-(bromomethyl)cyclopentanecarboxylate (M3BCM) is a brominated organic compound with the molecular formula C₈H₁₃BrO₂. This compound features a cyclopentane ring with a bromomethyl group and a carboxylate ester functionality, making it a subject of interest in medicinal chemistry and organic synthesis. Despite its potential applications, the specific biological activity of M3BCM remains underexplored, warranting further investigation into its properties and mechanisms.

M3BCM is characterized by:

- Molecular Weight : Approximately 221.09 g/mol

- Structure : It contains a cyclopentane ring substituted with a bromomethyl group at the 3-position and an ester group.

The presence of the bromomethyl group is significant as brominated compounds are often associated with various biological activities, including antimicrobial and antifungal properties. These activities may arise from their ability to disrupt cellular processes, although specific mechanisms for M3BCM have not been established .

Comparative Analysis with Similar Compounds

To better understand the potential of M3BCM, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl cyclopentanecarboxylate | C₇H₁₂O₂ | Lacks bromine; simpler structure |

| Methyl 2-bromocyclopentanecarboxylate | C₈H₁₃BrO₂ | Bromine at position 2; different reactivity profile |

| Methyl 3-chloromethylcyclopentanecarboxylate | C₈H₁₃ClO₂ | Chlorine instead of bromine; different biological activity |

The unique bromomethyl group in M3BCM distinguishes it from these compounds, potentially enhancing its reactivity and biological properties .

Synthesis and Applications

Research indicates that M3BCM can serve as an intermediate in various synthetic pathways, particularly in organic synthesis and material science. Its application includes:

- Development of Functionalized Polymers : The compound can be utilized in creating materials with unique properties due to its reactive functional groups.

- Biochemical Assays : It is employed to study enzyme kinetics and inhibition, providing insights into its interaction with biological systems .

The mechanism of action for M3BCM is primarily based on nucleophilic substitution reactions where the bromomethyl group acts as a leaving group. This allows nucleophiles to form new bonds with the carbon atom adjacent to the leaving group. However, detailed studies are needed to elucidate specific interactions within biological systems .

Q & A

What are the common synthetic routes for Methyl 3-(bromomethyl)cyclopentanecarboxylate, and how do reaction conditions influence product purity?

Level : Basic

Answer :

A typical synthetic route involves multi-step functionalization of cyclopentanecarboxylate derivatives. For example, tert-butoxycarbonyl (Boc)-protected intermediates can undergo bromination at the methyl position, followed by deprotection ( ). Key steps include:

- First Step : Methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate synthesis via condensation, confirmed by -NMR (δ 1.36 ppm for Boc-group protons) .

- Second Step : Bromination using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions.

Reaction temperature (<40°C) and solvent polarity (e.g., DCM vs. THF) critically affect regioselectivity and byproduct formation. Monitor progress via TLC or HPLC to ensure purity >95% .

How can researchers characterize Methyl 3-(bromomethyl)cyclopentanecarboxylate and distinguish it from structural analogs?

Level : Basic

Answer :

Use a combination of spectroscopic and chromatographic methods:

- NMR : -NMR peaks at δ 3.58 ppm (ester methyl group) and δ 1.67–1.55 ppm (cyclopentane protons) confirm the core structure. Bromomethyl protons typically appear as a singlet near δ 3.3–3.5 ppm .

- Mass Spectrometry : ESI-MS or GC-MS can detect molecular ion peaks at m/z ≈ 249.0 (M+H) and isotopic patterns indicative of bromine.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves analogs like 3-bromophenylacetic acid derivatives (retention time differences ~2–3 min) .

What strategies mitigate byproduct formation during the bromination of cyclopentanecarboxylate precursors?

Level : Advanced

Answer :

Byproducts often arise from over-bromination or competing elimination reactions. Mitigation approaches include:

- Controlled Radical Initiation : Use AIBN as a radical initiator at 60°C to limit side reactions .

- Steric Protection : Introduce Boc or TBS groups to shield reactive sites, as seen in tert-butyldimethylsilyl (TBS)-protected intermediates .

- Low-Temperature Quenching : Terminate reactions at 50–60% conversion to avoid di-brominated products. Post-reaction purification via flash chromatography (hexane/ethyl acetate) isolates the target compound .

How does the bromomethyl group influence the compound’s stability under varying storage conditions?

Level : Basic

Answer :

The bromomethyl moiety is susceptible to hydrolysis and light-induced degradation. Stability data indicate:

- Storage : –20°C under inert gas (argon) in amber vials minimizes decomposition.

- Incompatibilities : Avoid strong bases (risk of ester hydrolysis) and oxidizing agents (potential bromine release).

- Decomposition Products : GC-MS analysis detects cyclopentanecarboxylic acid and methyl bromide under humid conditions .

What reaction mechanisms dominate when Methyl 3-(bromomethyl)cyclopentanecarboxylate is used in alkylation reactions?

Level : Advanced

Answer :

The bromomethyl group acts as an electrophilic alkylating agent via two pathways:

- S2 Mechanism : Dominant in polar aprotic solvents (e.g., DMF) with nucleophiles like amines or thiols.

- Radical Pathways : Under UV light, bromine abstraction generates cyclopentylmethyl radicals, enabling C–C bond formation with alkenes.

Kinetic studies using -labeling and EPR spectroscopy help differentiate mechanisms .

How can researchers optimize enantioselective synthesis of this compound for chiral drug intermediates?

Level : Advanced

Answer :

Enantioselective routes require chiral catalysts or auxiliaries:

- Chiral Ligands : Use (R)-BINAP with palladium catalysts to induce asymmetry during cyclopentane ring formation.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, yielding >90% ee.

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess .

What toxicological risks are associated with handling Methyl 3-(bromomethyl)cyclopentanecarboxylate?

Level : Basic

Answer :

Safety data highlight acute hazards:

- Skin/Eye Exposure : Causes irritation; immediate washing with PBS (pH 7.4) is critical.

- Inhalation Risks : Use fume hoods and respirators with organic vapor cartridges.

- Ecotoxicity : LC values for aquatic organisms (e.g., Daphnia magna) are <10 mg/L, necessitating strict waste protocols .

How is this compound applied in the synthesis of prostaglandin or isoprostane analogs?

Level : Advanced

Answer :

The cyclopentane core serves as a scaffold for prostaglandin E (PGE) analogs. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.